Benzyl edta
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF-11 involves multiple steps, starting with the reaction of 4-ethoxyphenyl isothiocyanate with 4-hydroxydiphenylmethane in the presence of a base to form the intermediate product. This intermediate is then reacted with 1-piperidinecarbothioamide under controlled conditions to yield SF-11 .
Industrial Production Methods
Industrial production methods for SF-11 are not widely documented, as it is primarily used for research purposes. the synthesis generally follows the laboratory-scale procedures with optimization for larger batch sizes and improved yields .
Chemical Reactions Analysis
Types of Reactions
SF-11 undergoes various chemical reactions, including:
Oxidation: SF-11 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert SF-11 to its corresponding amines or alcohols.
Substitution: SF-11 can undergo nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of SF-11 .
Scientific Research Applications
SF-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the neuropeptide Y Y2 receptor and its role in various biochemical pathways
Biology: Investigated for its effects on neuronal signaling and potential therapeutic applications in neuropsychiatric disorders
Medicine: Explored for its antidepressant-like activity and potential use in treating depression and anxiety disorders
Industry: Utilized in the development of new pharmacological agents targeting the neuropeptide Y Y2 receptor
Mechanism of Action
SF-11 exerts its effects by antagonizing the neuropeptide Y Y2 receptor. This receptor is involved in regulating various physiological processes, including appetite, anxiety, and circadian rhythms. By blocking this receptor, SF-11 modulates neuronal signaling pathways, leading to its observed antidepressant-like effects .
Comparison with Similar Compounds
SF-11 is compared with other neuropeptide Y Y2 receptor antagonists, such as BIIE0246 and JNJ-31020028. While all these compounds target the same receptor, SF-11 is unique due to its high potency and brain-penetrant properties .
List of Similar Compounds
- BIIE0246
- JNJ-31020028
- GR231118
SF-11 stands out for its specific binding affinity and pharmacokinetic profile, making it a valuable tool in neuropsychiatric research .
Properties
CAS No. |
106145-38-4 |
---|---|
Molecular Formula |
C17H22N2O8 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-3-phenylpropyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C17H22N2O8/c20-14(21)8-18(9-15(22)23)7-13(6-12-4-2-1-3-5-12)19(10-16(24)25)11-17(26)27/h1-5,13H,6-11H2,(H,20,21)(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
DTRVZAALOQTDSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Synonyms |
enzyl EDTA benzyl-EDTA benzyl-EDTA, (S)-isome |
Origin of Product |
United States |
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